
Ethanol, 2,2'-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is a complex organic compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) typically involves multiple steps, starting with the formation of azo compounds. The azo groups are introduced through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds to form azo dyes. The final step involves esterification, where the azo compound reacts with benzoic acid under acidic conditions to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pigments and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-((4-((4-(nitrophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((4-(aminophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is unique due to its specific combination of azo groups and dibenzoate esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
26841-47-4 |
|---|---|
Molekularformel |
C36H31N5O4 |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
2-[N-(2-benzoyloxyethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C36H31N5O4/c42-35(28-10-4-1-5-11-28)44-26-24-41(25-27-45-36(43)29-12-6-2-7-13-29)34-22-20-33(21-23-34)40-39-32-18-16-31(17-19-32)38-37-30-14-8-3-9-15-30/h1-23H,24-27H2 |
InChI-Schlüssel |
ZRTJIQWDXZGSCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


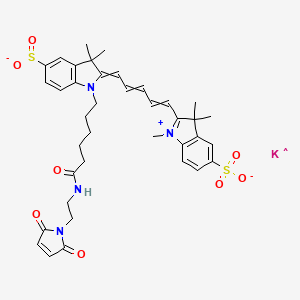
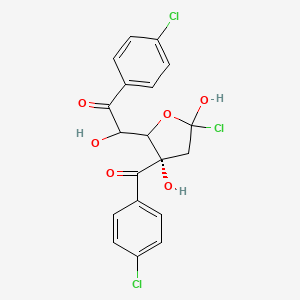

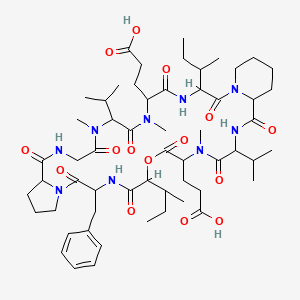
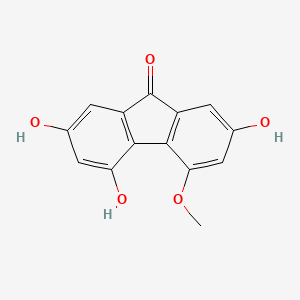
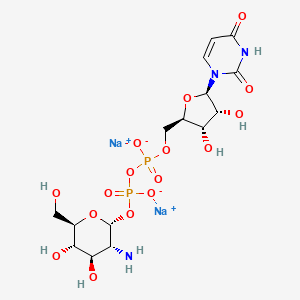
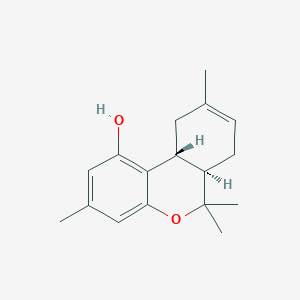
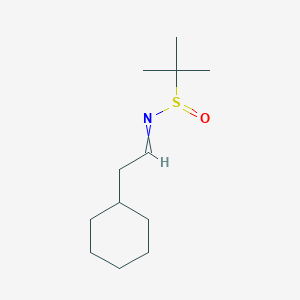
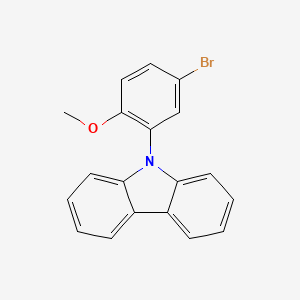
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
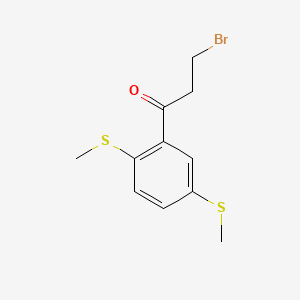
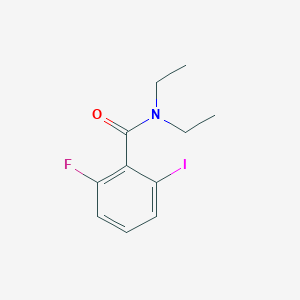

![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
